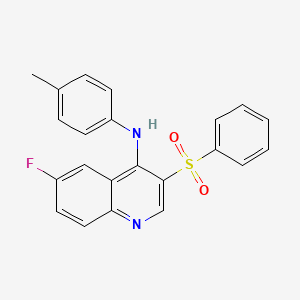

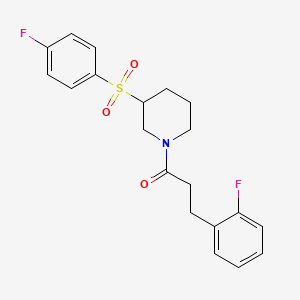

![molecular formula C22H17ClN2O3 B2896862 N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338751-40-9](/img/structure/B2896862.png)

N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of coumarin, which is a natural compound found in various plants and has been known for its medicinal properties.

Applications De Recherche Scientifique

Diversity-Oriented Synthesis

A study highlights a novel one-pot three-step method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which include a 2-pyrone scaffold present in many biologically active compounds. This methodology facilitates the rapid generation of a compound library, indicating the versatility of chromeno[2,3-b]pyridine derivatives in creating diverse biologically active compounds (Vodolazhenko et al., 2012).

Antimicrobial Applications

Another research avenue explores the synthesis of Chromeno[4,3‐b]pyrazolo[4,3‐e]pyridines derivatives, which were evaluated for their antimicrobial properties. This underscores the potential of chromeno[2,3-b]pyridine derivatives in the development of new antimicrobial agents (El-Essawy & El-Etrawy, 2014).

Catalyst-Free Synthesis for Pharmaceutical Interest

Research on catalyst-free, one-pot synthesis of diverse functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones reveals an eco-friendly and efficient method to produce compounds of pharmaceutical interest. This study showcases the applicability of chromeno[2,3-b]pyridine derivatives in pharmaceutical chemistry (Brahmachari & Nayek, 2017).

Green Synthetic Approach

A green synthetic method has been developed for new chromeno[4,3-b]quinoline and chromeno[4,3-b]pyridine derivatives, highlighting the environmental benefits and efficiency of using chromeno[2,3-b]pyridine scaffolds in organic synthesis. This approach emphasizes the sustainability aspect of chemical synthesis (Olyaei et al., 2019).

Molecular Docking Studies

Molecular docking studies on chromeno[4,3-b]pyridin-5-one derivatives for breast cancer demonstrate the therapeutic potential of these compounds. By designing and synthesizing derivatives with targeted biological activities, researchers can explore new avenues in cancer treatment (Abd El Ghani et al., 2022).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-12-3-8-19-17(9-12)20(26)18-10-16(13(2)25-22(18)28-19)21(27)24-11-14-4-6-15(23)7-5-14/h3-10H,11H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLPAQJLSITQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NCC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

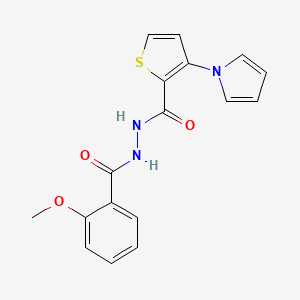

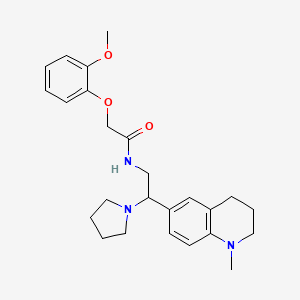

![Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate](/img/structure/B2896780.png)

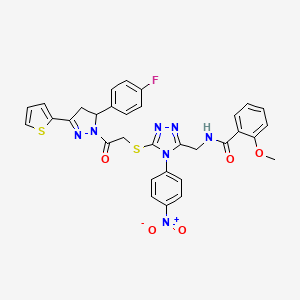

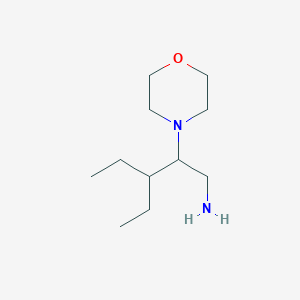

![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)

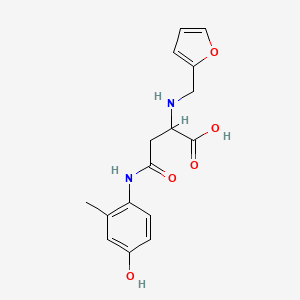

![6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide](/img/structure/B2896793.png)

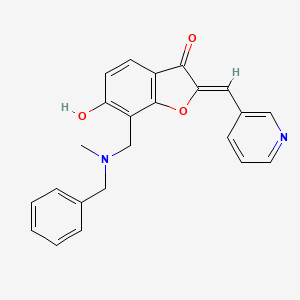

![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)

![2-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896797.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide](/img/structure/B2896801.png)